Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane
Description
Overview of Chiral Ligand Design Principles in Enantioselective Synthesis
The rational design of chiral ligands is a complex endeavor that balances steric and electronic factors to achieve high levels of enantioselectivity. nih.gov Several key principles guide this process. One of the most successful strategies has been the implementation of C₂ symmetry in the ligand framework. A C₂-symmetric ligand possesses a twofold rotational axis, which can significantly reduce the number of possible transition state diastereomers, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov
Other important design considerations include the nature of the coordinating atoms, the rigidity or flexibility of the ligand backbone, and the steric bulk of substituents. The "bite angle" of bidentate ligands, which is the angle between the two coordinating atoms and the metal center, also plays a crucial role in determining the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity. The concept of "privileged ligands" has also emerged, referring to a select group of chiral ligand scaffolds that have demonstrated broad applicability and high efficacy across a wide range of asymmetric transformations. achemblock.comuni.lu
The Emergence of Bis(oxazoline) Ligands as a Privileged Class in Asymmetric Transformations
First introduced in the late 1980s and early 1990s, bis(oxazoline) (BOX) ligands quickly established themselves as a "privileged" class of ligands in the field of asymmetric catalysis. bldpharm.com Their popularity stems from several advantageous features. The synthesis of bis(oxazoline) ligands is often straightforward and modular, allowing for the facile introduction of a wide variety of substituents on the oxazoline (B21484) ring and the bridging unit. This modularity enables the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic applications.
The C₂-symmetric nature of most bis(oxazoline) ligands contributes to their success in achieving high enantioselectivities. They form stable chelate complexes with a variety of transition metals, including copper, zinc, palladium, and rhodium, and have been successfully employed in a vast array of asymmetric reactions. These include, but are not limited to, Diels-Alder reactions, aldol (B89426) reactions, Michael additions, and cyclopropanations. buchler-gmbh.com
Specific Focus on Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane: Structural Features and Chiral Motif
This compound is a quintessential example of a C₂-symmetric bis(oxazoline) ligand. Its structure features two chiral oxazoline rings derived from the amino acid L-valine, connected by a simple methylene (B1212753) bridge. The chirality of the ligand originates from the stereocenters at the 4-position of each oxazoline ring, where the isopropyl groups are located.
The isopropyl groups provide the necessary steric bulk to effectively shield one face of the coordinated substrate, thereby directing the approach of the reagent to the opposite face and inducing high enantioselectivity. The methylene bridge imparts a degree of conformational rigidity to the ligand-metal complex, which is often beneficial for achieving high levels of stereocontrol. The nitrogen atoms of the two oxazoline rings act as the coordinating atoms, forming a six-membered chelate ring with a metal center. This well-defined coordination geometry is crucial for the effective transmission of chiral information from the ligand to the reacting substrate.
Below are the key physicochemical and spectroscopic properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂O₂ |
| Molecular Weight | 238.33 g/mol |
| Appearance | Solid or semi-solid |
| CAS Number | 131833-90-4 (for the (S,S)-enantiomer) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 4.25–4.15 (m, 2H), 3.95–3.85 (m, 2H), 2.65 (septet, J = 6.8 Hz, 2H), 1.05 (d, J = 6.8 Hz, 12H) |
The utility of this compound as a chiral ligand has been demonstrated in a variety of metal-catalyzed asymmetric reactions. The following table provides a selection of research findings showcasing its performance.
| Reaction Type | Metal | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Hetero-Diels-Alder | Cu(OTf)₂ | Danishefsky's diene and methyl glyoxylate | 40 | 47 |
| Cyclopropanation | Cu(I) | Styrene (B11656) and ethyl diazoacetate | High | Up to 99 |
| Aldol Reaction | Sn(OTf)₂ | Silyl ketene (B1206846) acetal (B89532) and aldehyde | Good | >95 |
| Michael Addition | Ni(II) | Nitromethane (B149229) and chalcone | High | Up to 98 |
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications of Bis 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Methane in Asymmetric Transformations
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental objective in the synthesis of complex organic molecules. Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane, in concert with various metal precursors, has been explored as a catalyst system for several key C-C bond-forming reactions.
Enantioselective Cyclopropanation Reactions
While the use of bis(oxazoline) ligands in copper- and ruthenium-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is a well-established strategy for the synthesis of optically active cyclopropane (B1198618) derivatives, specific studies detailing the application of this compound in this transformation are not extensively documented in the reviewed literature. The general success of related bis(oxazoline) ligands, however, suggests its potential as a viable chiral controller in such reactions. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, the metal center, and the substrates employed.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, can render this reaction enantioselective. Although bis(oxazoline)-metal complexes are known to catalyze asymmetric Diels-Alder reactions, specific and detailed research findings on the application of this compound in this context are limited in the available literature. The versatility of the Diels-Alder reaction across various sustainable media and with different catalytic systems highlights the potential for future investigations involving this specific ligand.
Enantioselective Henry (Nitroaldol) Reactions
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. The development of asymmetric variants of this reaction is of significant interest. A study exploring a series of chiral ligands for the copper(II)-catalyzed asymmetric Henry reaction of various aldehydes with nitromethane (B149229) identified a catalyst system closely related to the title compound as highly effective. beilstein-journals.org
In a detailed study, a series of eleven enantioselective catalysts were tested for the asymmetric Henry reaction. beilstein-journals.org Among the most effective were copper(II) complexes of chiral ligands, which provided the desired nitroaldol products with enantiomeric excesses ranging from 83% to 91%. beilstein-journals.org The reaction conditions, including catalyst loading and temperature, were optimized to achieve both high conversion and enantioselectivity. beilstein-journals.org
| Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |
| Aldehyde 15 | 5 | 20 | 94 | 83 | 85 (R) |
| Aldehyde 15 | 5 | 6 | 55 | 51 | 88 (R) |
| Aldehyde 15 | 10 | 6 | 78 | 72 | 88 (R) |
Data sourced from a study on asymmetric Henry reactions for the synthesis of linezolid (B1675486) and rivaroxaban. beilstein-journals.org
These findings underscore the utility of bis(oxazoline)-type ligands in promoting highly enantioselective nitroaldol reactions, offering a valuable tool for the synthesis of chiral building blocks.
Other Enantioselective C-C Coupling Reactions (e.g., Alkene Functionalization, Hydroarylation)
Beyond the aforementioned reactions, bis(oxazoline) ligands are known to participate in a variety of other enantioselective C-C coupling reactions. These include processes like the functionalization of alkenes and hydroarylation reactions. However, specific and detailed research focusing on the application of this compound in these particular transformations is not well-documented in the current body of scientific literature. The broad utility of this ligand class suggests that future research may unveil its potential in these areas.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds with high stereocontrol is another critical area in asymmetric synthesis, with applications in the preparation of a wide range of pharmaceuticals and biologically active compounds.
Enantioselective Hydroamination and Related Transformations
Asymmetric Oxidation and Reduction Reactions
The general literature suggests that bis(oxazoline) ligands, as a class, are effective in a range of asymmetric oxidation and reduction reactions. These include, but are not limited to, the epoxidation of olefins, the oxidation of sulfides to sulfoxides, and the reduction of ketones to chiral alcohols. However, specific studies detailing the performance of "this compound" in these transformations, complete with substrate scope, yields, and enantiomeric excess values in a tabular format, were not found. The inherent reactivity of the oxazoline (B21484) rings themselves means the ligand can undergo oxidation or reduction, a factor that requires careful consideration in reaction design.
Application of this compound in the Enantioselective Synthesis of Complex Molecules
The utility of chiral ligands is often demonstrated in the total synthesis of complex, biologically active molecules, where the stereoselective formation of key chiral centers is paramount. While it is plausible that "this compound" has been employed in such synthetic endeavors, specific examples with detailed experimental data and reaction outcomes presented in a structured, tabular format could not be located in the available literature. The successful application of a chiral ligand in multi-step synthesis is a testament to its robustness and selectivity, and the absence of such documented examples for this specific ligand is noteworthy.
Development of Heterogeneous Catalytic Systems and Recoverable Ligand Architectures
The development of heterogeneous catalysts is a critical area of research, driven by the need for more sustainable and economically viable chemical processes. Immobilizing homogeneous catalysts, such as metal complexes of "this compound," onto solid supports allows for easier separation of the catalyst from the reaction mixture and potential for recycling. Research in this area typically involves anchoring the ligand to polymers, silica, or other inorganic materials. Despite the importance of this field, specific studies detailing the synthesis, characterization, and catalytic performance of heterogeneous systems based on this particular ligand, including data on recyclability and leaching, were not available in the public domain.
Mechanistic Investigations and Computational Studies of Catalytic Cycles Involving Bis 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Methane
Elucidation of Active Catalytic Species and Intermediates
The catalytic cycle is initiated by the formation of a well-defined metal complex, which is the active catalytic species. Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane, commonly referred to as a bis(oxazoline) or BOX ligand, typically acts as a C₂-symmetric, bidentate ligand, coordinating to a metal center through its two nitrogen atoms. nih.gov This coordination creates a chiral environment around the metal, leaving two or more coordination sites available for substrate binding. rameshrasappan.com
The geometry of these active complexes plays a crucial role in catalysis. Depending on the metal ion, its oxidation state, and the reaction conditions, various coordination geometries can be adopted, including square-planar, tetrahedral, square-pyramidal, and octahedral. researchgate.net For instance, a copper(II) complex with a structurally similar bis(oxazoline) ligand was found to adopt a nearly square-planar cis-N₂O₂ geometry, which could be further coordinated by anions to form a distorted octahedral structure. nih.gov
Throughout the catalytic cycle, several transient intermediates are formed. The nature of these intermediates is reaction-dependent. For example, in copper-catalyzed cyclopropanation reactions, the formation of copper-carbene complexes has been postulated as a key intermediate. rameshrasappan.com In other transformations, such as Friedel-Crafts alkylations or Diels-Alder reactions, the active species is a Lewis acidic metal complex that coordinates to the substrate, activating it for nucleophilic attack. nih.govnih.gov Computational studies on styrene (B11656) oxidation catalyzed by copper complexes suggest the formation of intermediates such as a metal-hydroperoxyl species, [CuL(OOH)]q, or a π-complex with the substrate, [CuL(Ph-CH=CH₂)]q, as potential pathway entry points. preprints.org The isolation and characterization of these transient species are often challenging, making computational modeling an invaluable tool for their elucidation.
Detailed Mechanistic Pathways of Key Asymmetric Transformations
While the specifics vary, a general mechanistic pathway for asymmetric reactions catalyzed by metal complexes of this compound can be outlined. The cycle typically involves the following key steps:
Ligand-Metal Complex Formation: The pre-catalyst, usually a metal salt, reacts with the bis(oxazoline) ligand to form the active chiral catalyst in situ. nih.gov
Substrate Coordination: The substrate binds to the vacant coordination sites on the chiral metal complex. This binding is often a crucial step where the initial substrate orientation is influenced by the ligand's chiral scaffold.
Stereoselective Transformation: This is the core bond-forming step of the reaction (e.g., C-C bond formation in an alkylation or cycloaddition). The C₂-symmetric environment of the ligand directs the incoming reagent to a specific face of the coordinated substrate, leading to the preferential formation of one enantiomer.
Product Dissociation: The product detaches from the metal complex, regenerating the active catalyst which can then enter a new catalytic cycle.
Density Functional Theory (DFT) studies on related bis(oxazoline)-copper catalyzed carbonyl-ene reactions have shown that the reaction proceeds through a stepwise mechanism with low activation barriers. nih.gov This contrasts with a concerted pathway and highlights the role of the catalyst in stabilizing intermediates along the reaction coordinate. Similarly, in asymmetric Henry reactions catalyzed by copper-bis(oxazoline) complexes, the mechanism involves the formation of a copper-nitronate intermediate which then reacts with the aldehyde in a stereocontrolled manner. researchgate.net
Understanding the Role of the Chiral Environment in Enantioinduction and Diastereoselectivity
The remarkable ability of the this compound ligand to induce high levels of enantioselectivity stems directly from the three-dimensional environment it creates around the metal's active site. Several key features contribute to this effect:
C₂-Symmetry: The C₂-symmetric nature of the ligand is a critical design element. It simplifies the catalytic system by reducing the number of possible diastereomeric transition states, which often leads to higher and more predictable enantioselectivity. nih.gov
Steric Shielding: The bulky isopropyl groups are positioned at the stereogenic centers of the oxazoline (B21484) rings. bldpharm.com When the ligand coordinates to a metal, these groups project into the space around the active site. This creates significant steric hindrance, effectively blocking certain trajectories for substrate approach. The substrate is forced to bind in a specific orientation to minimize steric clashes with these isopropyl groups. This controlled orientation dictates the facial selectivity of the subsequent chemical transformation. rameshrasappan.com
Proximity of Chiral Center: The stereocenter on the oxazoline ring is located adjacent to the coordinating nitrogen atom. This proximity ensures a direct and powerful influence on the stereochemical outcome of the reaction occurring at the metal center. bldpharm.com
A widely accepted model, originally proposed for related ligands in cyclopropanation, suggests that the two phenyl or alkyl substituents on the oxazoline rings create four distinct quadrants. The substrate orients itself to avoid unfavorable steric interactions with these substituents, allowing the reagent to attack from the less hindered face, thus determining the stereochemistry of the product. rameshrasappan.com
Application of Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation
Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of complex catalytic reactions. researchgate.net It allows for the computational modeling of the entire reaction profile, providing detailed insights into aspects that are difficult to observe experimentally. researchgate.net
In the context of catalysis with bis(oxazoline) ligands, DFT is used to:
Map Potential Energy Surfaces: Calculations can determine the relative energies of reactants, intermediates, transition states, and products. This helps to map out the most likely reaction pathway among several possibilities. researchgate.netresearchgate.net
Identify the Rate-Determining Step: By calculating the activation free energies (ΔG‡) for each step in a proposed mechanism, the rate-determining step (the one with the highest energy barrier) can be identified. nih.gov
Elucidate Transition State Structures: DFT allows for the geometric optimization of transition states. Analyzing these structures reveals the precise arrangement of atoms as bonds are being formed and broken, which is the key to understanding stereoselectivity. researchgate.net The calculations can pinpoint the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the ligand and the substrate in the transition state that are responsible for discriminating between the two enantiomeric pathways.
The following table presents representative data from DFT studies on catalytic reactions, illustrating how computational chemistry is used to compare different mechanistic pathways.
| Reaction Pathway | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Conclusion |
|---|---|---|---|
| Pathway A | Concerted [4+2] Cycloaddition | 25.5 | Higher energy, less likely |
| Pathway B | Stepwise via Zwitterionic Intermediate | 21.7 | Lower energy, more favorable |
| Pathway C | Stepwise via Diradical Intermediate | 23.1 | Intermediate energy |
This table contains illustrative data based on typical DFT studies and is not specific to this compound.
Molecular Dynamics Simulations and Conformational Analysis of Ligand-Metal Intermediates
While DFT is excellent for studying static points on a potential energy surface, catalytic systems are dynamic. Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into the conformational flexibility and dynamics of ligand-metal intermediates.
For a ligand like this compound, the methylene (B1212753) bridge and the isopropyl groups have a degree of conformational freedom. MD simulations can explore the accessible conformations of the catalyst-substrate complex over time. This analysis can reveal:
The most stable or populated conformations of the catalytic intermediates in solution.
How solvent molecules interact with and influence the shape of the chiral pocket.
The flexibility of the ligand backbone and how it might adapt to accommodate different substrates.
Although less common than DFT in this specific context, MD complements the static picture by providing a dynamic understanding of the catalyst's behavior. Experimental techniques such as variable-temperature NMR spectroscopy are also employed to probe the solution-state structures and dynamics of these flexible catalyst complexes, providing data that can validate and inform computational models. nih.gov
Derivation of Quantum Chemical Descriptors and Establishment of Structure-Activity Relationships
To move from understanding existing catalysts to rationally designing new ones, it is crucial to establish clear relationships between a catalyst's structure and its performance (i.e., activity and selectivity). Quantitative Structure-Activity Relationship (QSAR) models aim to create mathematical correlations between these properties. researchgate.netresearchgate.net
In this approach, quantum chemical calculations are used to derive a set of numerical values, or "descriptors," that characterize the steric and electronic properties of the ligand-metal complex. researchgate.net These descriptors can include:
Electronic Descriptors: Atomic charges (e.g., on the metal atom), energies of frontier molecular orbitals (HOMO/LUMO), and the electrophilicity index. nih.govnih.gov These describe the Lewis acidity of the catalyst and its ability to participate in charge transfer.
Steric Descriptors: Molecular volume, surface area, and specific parameters like the "bite angle" of the bidentate ligand. These quantify the size and shape of the chiral pocket.
Once calculated for a series of related ligands (e.g., by varying the substituent at the 4-position from isopropyl to phenyl, tert-butyl, etc.), these descriptors can be statistically correlated with experimentally measured outcomes, such as the enantiomeric excess (% ee). researchgate.net A successful QSAR model can predict the performance of a new, unsynthesized ligand, thereby guiding synthetic efforts toward more effective catalysts and reducing the amount of trial-and-error experimentation. researchgate.net
Future Directions and Emerging Research Avenues for Bis 4 Isopropyl 4,5 Dihydrooxazol 2 Yl Methane
Fine-Tuning for Function: Crafting Novel Derivatives with Enhanced Catalytic Prowess
A primary focus of future research will be the rational design and synthesis of new derivatives of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane with meticulously tuned steric and electronic properties. By strategically modifying the ligand's structure, chemists aim to optimize its performance in known catalytic reactions and unlock new reactive pathways.
The modular nature of bis(oxazoline) synthesis, which typically involves the condensation of amino alcohols with a dicarboxylic acid or its equivalent, lends itself to the introduction of diverse functionalities. wikipedia.org Key areas for modification include the isopropyl groups at the 4-positions of the oxazoline (B21484) rings and the methylene (B1212753) bridge connecting them.
Steric and Electronic Modifications of Bis(oxazoline) Ligands:
| Modification Site | Type of Modification | Intended Effect on Catalysis |
| Oxazoline Ring Substituents | Introduction of bulkier groups (e.g., tert-butyl, phenyl) | Enhance enantioselectivity by creating a more defined chiral pocket. |
| Incorporation of functionalized sidearms | Introduce secondary coordination sites or non-covalent interactions to influence substrate binding and transition state geometry. rsc.org | |
| Connecting Bridge | Replacement of the methylene (-CH2-) linker with other moieties (e.g., pyridine, binaphthyl) | Alter the bite angle and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of the metal center. rsc.org |
| Introduction of rigid spirocyclic skeletons | Create a more constrained and well-defined chiral environment around the metal center. nih.gov |
For instance, the synthesis of sidearm-functionalized bisoxazoline ligands has been shown to improve enantioselectivities in copper-catalyzed allylic oxidation reactions. rsc.org While the sidearms may not directly interact with the metal center, their steric bulk plays a crucial role in defining the chiral environment. rsc.org
Expanding the Synthetic Toolbox: New Reactions and Broader Substrate Compatibility
A significant avenue of future research lies in exploring new catalytic reactions and expanding the range of substrates that can be effectively transformed using catalysts derived from this compound. While its utility in reactions such as cyclopropanation, aldol (B89426), and Mannich reactions is well-established, there is vast potential for its application in other challenging asymmetric transformations. wikipedia.orgresearchgate.netnih.gov
Future work will likely focus on deploying metal complexes of this ligand and its derivatives in novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of bimetallic complexes, where two metal centers can act in concert, is a particularly promising strategy, drawing inspiration from the active sites of metalloenzymes. beilstein-journals.org
Accelerating Discovery: Integration with Flow Chemistry and High-Throughput Screening
The integration of this compound-based catalysts with modern technologies such as flow chemistry and high-throughput screening (HTS) is set to revolutionize catalyst discovery and optimization. Continuous flow systems offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for catalyst immobilization and reuse. nih.gov
The immobilization of oxazoline-containing ligands on solid supports, such as polymers, is a key enabling technology for their use in continuous flow reactors. nih.govnih.gov This approach not only facilitates catalyst separation and recycling but also allows for the creation of packed-bed reactors for continuous production.
HTS techniques, which allow for the rapid screening of large libraries of catalysts and reaction conditions, will be instrumental in identifying optimal catalyst-substrate pairings and discovering new reactions. researchgate.net The combination of HTS with automated synthesis platforms will significantly accelerate the development of new catalytic applications for this compound and its derivatives.
Harnessing Light and Electricity: A Role in Photoredox and Electrocatalysis
Emerging research is beginning to explore the potential of bis(oxazoline) ligands in the rapidly advancing fields of photoredox and electrocatalysis. These areas of chemistry utilize light or electricity, respectively, to drive chemical reactions, offering sustainable and powerful alternatives to traditional synthetic methods.
Recent studies have demonstrated the successful use of novel bis(oxazoline) ligands in photoredox and electrochemical reactions. For example, a dual copper/iridium photocatalytic system employing a spirocyclic bis(oxazoline) ligand, SphenBOX, has been developed for the enantioselective allylic C(sp3)–H oxygenation of olefins. nih.gov In the realm of electrocatalysis, newly designed ester-substituted bisoxazoline ligands (sBOX) have enabled the enantioselective cyanofunctionalization of vinylarenes. nih.gov These findings pave the way for the future development of this compound-based catalysts for a wide range of light- and electricity-driven transformations.
Nature's Blueprint: Biomimetic Catalysis and Enzyme Mimicry
The structure of this compound provides a versatile scaffold for the development of catalysts that mimic the function of enzymes. Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural catalysts in synthetic systems.
Iron and copper complexes featuring bis(oxazoline) ligands are particularly relevant in this context, as these metals are found in the active sites of many metalloenzymes involved in oxidation reactions. wordpress.comrsc.org By designing complexes that replicate the coordination environment and reactivity of these enzyme active sites, researchers can develop powerful new catalysts for selective oxidation and other challenging transformations. The design of bimetallic complexes using ligands that can stabilize two metal centers in close proximity is a key strategy in mimicking the active sites of enzymes like catechol oxidase and methane (B114726) monooxygenase. beilstein-journals.org
Q & A
What synthetic methodologies are optimal for preparing enantiopure Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane?
Basic Research Focus
The synthesis involves modular assembly of oxazoline units with chiral auxiliaries. A typical procedure uses valinol (derived from valine) and methanediamine derivatives under inert conditions. For example, 1,1-bis[(4S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane is synthesized via cyclocondensation of valinol with dichloromethane analogs, yielding ~90% efficiency under Schlenk-line techniques . Key steps include strict temperature control (90°C) and post-reaction purification via ice-cold alkaline extraction and solvent drying (Na₂SO₄).
Methodological Tip : Monitor reaction progress using ¹H NMR to track imine intermediate formation (δ = 3.27 ppm for –CH₂CO groups) .
How can the stereochemical integrity of Bis(oxazoline) ligands be validated during catalytic applications?
Advanced Research Focus
Chiral fidelity is critical in asymmetric catalysis. X-ray crystallography is the gold standard for confirming absolute configuration. For example, Bromo-(η⁴-norbornadiene)-(oxazoline-imidazolylidene)rhodium(I) complexes derived from this ligand show distinct Rh–C bond lengths (2.248–2.298 Å) in crystal structures, correlating with enantioselectivity .
Data Contradiction Alert : If crystallography is unavailable, use Flack’s x parameter for enantiomorph-polarity estimation via least-squares refinement. Unlike Rogers’s η, x avoids false chirality signals in near-centrosymmetric structures .
What analytical techniques are most effective for characterizing Bis(oxazoline) ligand coordination modes?
Basic Research Focus
Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) and ESI-MS are indispensable. For rhodium complexes, ¹H NMR reveals deshielded norbornadiene protons (δ = 4.01–3.94 ppm), while ¹³C{¹H} NMR confirms carbene coordination (C=N at ~160 ppm) . ESI-MS ([M-Br]⁺ peaks) validates molecular integrity .
Advanced Tip : Pair FT-IR with DFT calculations to assign C=N vibrational modes (e.g., 1650–1670 cm⁻¹) and assess electronic effects of substituents .
How does ligand stereochemistry influence catalytic performance in metallopolymer synthesis?
Advanced Research Focus
Chiral Bis(oxazoline) ligands template stereoregular metallopolymers. For example, 1,1-bis[(4S)-4-isopropyl-oxazolinyl]ethane enables alternating copolymerization via chiral recognition, confirmed by ¹H NMR (δ = 6.98 ppm for –NH groups) and circular dichroism . Steric bulk from isopropyl groups enhances enantioselectivity (>90% ee) in asymmetric C–H activation .
Experimental Design : Use methanol as a solvent to stabilize labile intermediates and prevent racemization .
What strategies resolve contradictions in enantiomeric excess (ee) measurements for oxazoline-derived catalysts?
Advanced Research Focus
Discrepancies often arise from competing reaction pathways or kinetic resolution. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for ee quantification. Cross-validate with ¹H NMR using chiral shift reagents (e.g., Eu(hfc)₃) to resolve overlapping signals .
Case Study : In asymmetric cyclopropanation, inconsistent ee values were traced to solvent polarity effects on transition-state stabilization. Adjusting solvent (toluene vs. THF) improved reproducibility .
How can X-ray crystallography data be optimized for low-symmetry Bis(oxazoline) complexes?
Methodological Focus
For monoclinic crystals (e.g., µ-Bromido-dibromido-Cu(II) complexes), ensure high-resolution data collection (λ = 0.71073 Å) and refine using SHELXL. Key parameters:
- Unit cell dimensions: a = 23.2485 Å, b = 7.9862 Å, β = 119.985° .
- Twin refinement for centrosymmetric pseudomerohedry .
Pitfall Avoidance : Use Olex2 for real-space refinement to correct for disorder in isopropyl groups .
What are the environmental and safety considerations when handling Bis(oxazoline) precursors?
Basic Research Focus
Methanol (99.9% in precursor solutions) is flammable (GHS02) and toxic (GHS06). Use fume hoods, adsorb spills with silica gel, and avoid aqueous cleanup (forms explosive vapors) .
Regulatory Note : Dispose via licensed hazardous waste facilities; UN1230 classification applies for transport .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
